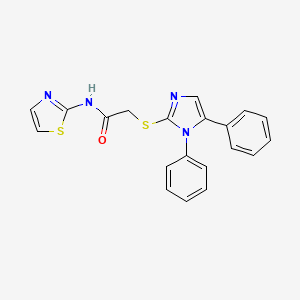

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c25-18(23-19-21-11-12-26-19)14-27-20-22-13-17(15-7-3-1-4-8-15)24(20)16-9-5-2-6-10-16/h1-13H,14H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWPNTCMXBPZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling of the Rings: The imidazole and thiazole rings are then coupled through a thioether linkage, followed by acylation to form the final acetamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

Substitution: The aromatic rings in the imidazole and thiazole moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of imidazole and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the imidazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives possess antibacterial activity comparable to traditional antibiotics like amoxicillin and ciprofloxacin. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens .

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Amoxicillin (16) |

| Escherichia coli | 4 | Ciprofloxacin (8) |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Imidazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:

Research conducted by Gaba et al. highlighted that certain imidazole derivatives exhibited significant inhibition of nitric oxide production in vitro, indicating potential as anti-inflammatory agents. The compound was tested in animal models, showing a reduction in edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Inhibition (%) | Standard Drug |

|---|---|---|

| 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | 72 | Ibuprofen (65) |

Anticancer Activity

The anticancer properties of imidazole and thiazole derivatives have been a focal point in recent research. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study:

In vitro studies reported in Cancer Letters demonstrated that imidazole-thiazole hybrids effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspases .

| Cell Line | IC50 (µM) | Standard Chemotherapy Agent |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin (15) |

| A549 (Lung Cancer) | 12 | Cisplatin (20) |

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings:

Substituent Effects on Activity :

- The 1,5-diphenylimidazole core in the target compound enhances anticancer activity compared to simpler acetamides (e.g., N-(thiazol-2-yl)-2-arylacetamides), likely due to improved hydrophobic interactions with cellular targets .

- Electron-withdrawing groups (e.g., Cl, Br) on phenyl rings, as seen in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, significantly boost antimicrobial activity by increasing membrane penetration and target affinity .

Enzyme Inhibition vs. Anticancer Activity :

- While the target compound shares structural similarities with MAO-B/BChE inhibitors (e.g., triazole-benzothiazole acetamides in ), its imidazole-thioether linkage may redirect activity toward anticancer pathways rather than neurological targets .

- In contrast, milacemide analogs () prioritize MAO-B inhibition for Parkinson’s disease, underscoring the role of substituents in target specificity .

Synthetic Flexibility: The thiazole-acetamide scaffold allows modular substitution. For example, replacing the imidazole-thioether group with a benzimidazole-thioether (as in compound 10) retains anticancer activity but alters selectivity .

Antimicrobial vs. Anticancer Applications: Compounds like 2-(2-methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide () prioritize antimicrobial efficacy (MIC: 13–27 µmol/L) via quinoxaline-thioether motifs, whereas the target compound’s diphenylimidazole favors anticancer applications .

Biological Activity

The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring imidazole and thiazole moieties, which are known for their diverse biological activities. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is C20H17N5OS2, with a molecular weight of 407.51 g/mol. The compound's structure includes:

- Imidazole ring : Contributes to biological activity through interactions with enzymes and receptors.

- Thiazole moiety : Known for its role in various pharmacological activities.

- Thioether linkage : Enhances the compound's binding affinity to biological targets.

Biological Activity Overview

Compounds containing imidazole and thiazole rings have been reported to exhibit a variety of biological activities including:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer activity : Potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have reported that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

- MCF7 (breast cancer) : IC50 values indicating effective inhibition at low concentrations.

- A549 (lung cancer) : Significant growth inhibition observed.

The specific IC50 values for related compounds suggest that modifications in the thiazole or imidazole rings can enhance anticancer potency.

Table 2: Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | 2-thiazolyl derivative | 3.79 |

| A549 | Imidazole derivative | 26 |

| HepG2 | Thiazole derivative | 17.82 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of thiazole-containing compounds, revealing that those with imidazole linkages exhibited superior activity against E. coli and S. aureus, suggesting a synergistic effect due to structural complexity .

- Anticancer Mechanism Investigation : Another investigation focused on the mechanism by which imidazole-thiazole derivatives induce apoptosis in cancer cells, identifying key pathways involved in cell cycle regulation and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,5-diphenyl-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate. Key steps include refluxing in polar aprotic solvents (e.g., acetic acid) for 2–3 hours, monitored by TLC for reaction completion . Recrystallization from ethanol or acetone/water mixtures enhances purity . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Elemental Analysis : Validates C, H, N, S content against theoretical values .

- Melting Point Analysis : Sharp melting points (e.g., 489–491 K) indicate purity .

Q. What initial biological screening approaches are recommended to assess the compound's pharmacological potential?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or antifungal assays (e.g., C. albicans) .

- Enzyme Inhibition : Evaluate COX-1/2 inhibition using fluorometric or colorimetric kits (e.g., prostaglandin H2 conversion) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to identify IC50 values .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 79.7° twist between imidazole and thiazole rings) and intermolecular interactions (N-H⋯N hydrogen bonds forming R₂²(8) motifs) . Computational tools like Gaussian or ORCA optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Density Functional Theory (DFT) calculations validate experimental bond lengths/angles within 2% error .

Q. What strategies address discrepancies in biological activity data across different substituents in related derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing -NO2 vs. donating -OCH3) and compare IC50 values .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 active site) and correlate pose stability (RMSD <2 Å) with activity .

- Statistical Validation : Multivariate regression analysis identifies dominant factors (e.g., logP, polar surface area) influencing bioactivity .

Q. How do molecular docking studies elucidate the interaction between this compound and target enzymes like cyclooxygenase (COX)?

- Methodological Answer : Docking simulations (e.g., Glide SP/XP) reveal key interactions:

- Hydrogen Bonding : Thiazole nitrogen with Arg120 in COX-2 .

- Hydrophobic Contacts : Diphenyl groups occupying the COX-2 hydrophobic pocket .

- Binding Energy Correlations : ΔG values <−8 kcal/mol suggest strong inhibition potential . Comparative analysis with co-crystallized inhibitors (e.g., celecoxib) validates pose accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.